
4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole
Overview
Description
4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the thiazole ring. The final step involves the chloromethylation of the thiazole ring using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), Lewis acids (AlCl3)
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Corresponding substituted thiazoles
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced thiazole derivatives
Scientific Research Applications
4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-phenyl-1,3-thiazole
- 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole
- 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole
Uniqueness
4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets compared to other similar compounds.
Biological Activity
4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of this compound is . The synthesis typically involves multi-step reactions that can be optimized using continuous flow reactors to enhance yield and purity. The presence of the chloromethyl group is critical for its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or DNA, which may lead to various physiological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies indicate that thiazole derivatives can exhibit significant antibacterial properties with minimum inhibitory concentrations (MICs) ranging from 0.23 mg/mL to 0.70 mg/mL against sensitive bacteria such as Bacillus cereus and Escherichia coli .
- Anticancer Activity : Research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. For example, some derivatives have shown IC50 values as low as 5.73 µM against MCF-7 breast cancer cells . The mechanism often involves the inhibition of key receptors like VEGFR-2, leading to apoptosis and cell cycle arrest in cancer cells .
Case Studies
Several studies have evaluated the biological activity of thiazole derivatives similar to this compound:
- Antitumor Activity : A study by Finiuk et al. showed that modified thiazoles demonstrated enhanced antitumor activity across various cancer cell lines. Compounds were assessed for their ability to induce apoptosis and inhibit tumor growth effectively .
- Antimicrobial Efficacy : Another investigation reported on the synthesis of heteroaryl(aryl) thiazole derivatives with notable antimicrobial properties. The most active compounds exhibited MIC values significantly lower than traditional antibiotics, suggesting a strong potential for development into therapeutic agents .
Comparative Analysis
The following table summarizes the biological activities of various thiazole derivatives compared to this compound:
Compound Name | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC mg/mL) | Notes |
---|---|---|---|
This compound | 5.73 (MCF-7) | 0.23 - 0.70 (various strains) | Promising dual activity |
4-(Chloromethyl)-2-phenyl-1,3-thiazole | 12.15 (MCF-7) | 0.47 (E. coli) | Lower anticancer potency |
4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole | 6.00 (various) | 0.30 - 0.50 (various strains) | Enhanced solubility |
Properties
IUPAC Name |
4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINGRBSUZXYBFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970642 | |
Record name | 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55315-31-6 | |
Record name | 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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